molecular formula C11H18ClNO2 B14533969 3-(Diethylamino)-4-methoxyphenol;hydrochloride CAS No. 62496-05-3

3-(Diethylamino)-4-methoxyphenol;hydrochloride

Cat. No.: B14533969
CAS No.: 62496-05-3
M. Wt: 231.72 g/mol
InChI Key: VLDUHHRPGWPZQW-UHFFFAOYSA-N
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Description

3-(Diethylamino)-4-methoxyphenol;hydrochloride is an organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique chemical structure, which includes a diethylamino group and a methoxyphenol group, making it a valuable intermediate in the synthesis of various pharmaceuticals and other organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Diethylamino)-4-methoxyphenol;hydrochloride typically involves the reaction of 3-(diethylamino)phenol with methoxybenzene under specific conditions. One common method includes the use of anhydrous zinc chloride (ZnCl2) as a catalyst in absolute ethanol under reflux conditions . This reaction yields the desired compound with a moderate yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize production costs. The use of green chemistry principles, such as solvent recycling and waste reduction, is also common in industrial production.

Chemical Reactions Analysis

Types of Reactions

3-(Diethylamino)-4-methoxyphenol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino or methoxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or other strong bases.

Major Products Formed

The major products formed from these reactions include various substituted phenols, quinones, and amine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(Diethylamino)-4-methoxyphenol;hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(Diethylamino)-4-methoxyphenol;hydrochloride involves its interaction with specific molecular targets and pathways. The diethylamino group can interact with various enzymes and receptors, modulating their activity. The methoxyphenol group can undergo redox reactions, affecting cellular oxidative stress levels. These interactions contribute to the compound’s biological and pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Diethylamino)-4-methoxyphenol;hydrochloride is unique due to the presence of both the diethylamino and methoxy groups, which confer distinct chemical and biological properties. This combination makes it a versatile compound with diverse applications in various fields.

Properties

CAS No.

62496-05-3

Molecular Formula

C11H18ClNO2

Molecular Weight

231.72 g/mol

IUPAC Name

3-(diethylamino)-4-methoxyphenol;hydrochloride

InChI

InChI=1S/C11H17NO2.ClH/c1-4-12(5-2)10-8-9(13)6-7-11(10)14-3;/h6-8,13H,4-5H2,1-3H3;1H

InChI Key

VLDUHHRPGWPZQW-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=C(C=CC(=C1)O)OC.Cl

Origin of Product

United States

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